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Digallic acid is a polyphenol found in various plants and fruits. Recent scientific investigations have
identified it as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. These enzymes are
essential type ITA topoisomerases required for bacterial DNA replication, transcription, and repair, making
them validated targets for antibiotic development. Digallic acid functions as a competitive inhibitor of the
ATPase activity of DNA gyrase, blocking the binding of ATP and halting the enzyme's catalytic cycle [1].
This mechanism is distinct from fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage

complex.

Mechanism of Action: Enzyme Inhibition

The primary antibacterial mechanism of digallic acid involves the inhibition of bacterial DNA gyrase and

topoisomerase I'V.
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¢ Enzyme Inhibition by Digallic Acid: This diagram illustrates how digallic acid binds to the GyrB
subunit of DNA gyrase and the ParE subunit of topoisomerase 1V, competing with ATP for its binding
site and preventing the energy-dependent supercoiling and decatenation of DNA [1].

Quantitative Inhibition Data

The inhibitory potency of digallic acid and related compounds against E. coli DNA gyrase and

topoisomerase IV is summarized in the table below [1].

Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by Digallic Acid and Gallate Derivatives
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Compound DNA Gyrase ICso (M) Topoisomerase IV ICso (M)
Digallic Acid 19-20 7.3-8.0

Dodecyl Gallate 13.8-15.0 36.9-50.0

Octyl Gallate 26.0-50.0 41.2 - 50.0

Biphenyl Gallate 18.8 - 20.0 23.6-25.0

Butyl Gallate >100 >100

Gallic Acid >500 >500

Novobiocin (control) 0.45-0.5 4.3-10.0

The data shows that digallic acid is a highly effective dual-target inhibitor. The activity of gallate derivatives
is strongly influenced by the attached hydrophobic group, with longer chains (e.g., dodecyl) conferring
greater potency [1].

Protocol 1: DNA Gyrasel/Topo IV Supercoiling Inhibition
Assay

This gel-based assay measures the inhibitor's ability to prevent DNA gyrase from supercoiling relaxed

plasmid DNA.

Workflow

RelaxedPlasmid ' 37°C, 30 min
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Materials and Reagents

Enzyme: E. coli DNA gyrase or topoisomerase |V.

DNA substrate: Relaxed plasmid DNA (e.g., pAB1_FL905).

Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium
glutamate, 1 mM DTT, 1 mM ATP, 0.1 mg/mL BSA [1].

Test Compound: Digallic acid dissolved in DMSO or buffer.

Stop Solution: 1% SDS, 50% glycerol.

Equipment: Agarose gel electrophoresis apparatus, thermostat water bath.

Procedure

Prepare Reaction Mix: On ice, combine in a microcentrifuge tube:

20 pL of 2x Assay Buffer.

0.1 - 0.5 pg of relaxed plasmid DNA.

Digallic acid at desired concentration (e.g., 0-50 pM).

Nuclease-free water to a final volume of 39 L.

Initiate Reaction: Add 1 uL of DNA gyrase (or topo 1V) enzyme to the mix. Gently pipette to mix.
Incubate: Transfer the tube to a 37°C heat block or water bath for 30 minutes.

Stop Reaction: Add 5 pL of stop solution to terminate the reaction.

Analyze: Load the entire reaction onto a 1% agarose gel containing ethidium bromide (or a safer
alternative). Run the gel at a constant voltage (~100V) until adequate separation is achieved.
Visualize: Image the gel under UV light. Successful inhibition by digallic acid will result in the
plasmid remaining in the relaxed (slow-migrating) form, whereas the active enzyme will convert it to
the supercoiled (fast-migrating) form.
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Protocol 2: Determination of Minimum Inhibitory

Concentration (MIC)

The

broth microdilution method is the standard for determining the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism

[2] [3].
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Workflow

Prepare 2x Drug Stock
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Materials and Reagents

¢ Test Compound: Digallic acid, sterile.

e Bacterial Strains: e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA).

¢ Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate medium.

e Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, microplate shaker,
incubator.

Procedure

e Compound Preparation: Prepare a stock solution of digallic acid in a suitable solvent (e.g., DMSO,
water) at a concentration that is at least 2x the highest test concentration (e.g., 512 pg/mL for a top
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test concentration of 256 pg/mL) [3].
e Broth Dilution:
o Dispense 100 uL of broth into all wells of columns 2-12 of the microtiter plate.
o Add 100 pL of the 2x drug stock solution to the first column (wells A1-H1).
o Using a multichannel pipette, perform a two-fold serial dilution from column 1 to column 10. Mix
the solution in column 1 by pipetting up and down 6-8 times, then transfer 100 pL to column 2.
Repeat this process to column 10, and discard 100 pL from column 10. Column 11 serves as
the growth control (no drug), and column 12 as the sterility control (no inoculum) [3].
¢ Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland
standard (~1-2 x 108 CFU/mL). Further dilute this suspension in broth to achieve a final inoculum of
approximately 5 x 10> CFU/mL [3].
¢ Inoculation: Add 100 pL of the prepared inoculum to all wells from columns 1 to 11.
¢ Incubation: Cover the plate and incubate at 37°C for 16-20 hours without shaking.
e MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest
concentration of digallic acid in the dilution series that completely inhibits visible bacterial
growth.

Technical Notes and Data Interpretation

e Cellular Activity: Research indicates that octyl gallate and dodecyl gallate (lipophilic derivatives)
exhibit strong antimicrobial activities against S. aureus and MRSA [1]. The activity of gallic acid itself
can be enhanced through nano-formulations, which improve delivery and interaction with microbial
cells [4].

¢ Enzyme vs. Cellular Activity: A compound's potency in enzyme assays (low ICso) does not always
directly translate to low MIC values in whole-cell assays. Factors such as cell permeability, efflux
pumps, and metabolic stability significantly influence the final antibacterial effect [1] [5].

e Cytotoxicity Assessment: For compounds intended for therapeutic use, it is crucial to evaluate
cytotoxicity against mammalian cell lines (e.g., HEK293, Hela) using assays like CCK-8 or MTT to
determine a selective index [6].
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b526080#digallic-acid-

antibacterial-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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